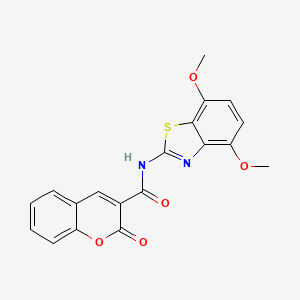

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic heterocyclic compound featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, conjugated to a chromene carboxamide moiety. This structure integrates pharmacophoric elements associated with biological activity, including the benzothiazole ring (known for roles in enzyme inhibition and CNS-targeted therapeutics) and the chromenone scaffold (linked to antioxidant and anti-inflammatory properties).

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S/c1-24-13-7-8-14(25-2)16-15(13)20-19(27-16)21-17(22)11-9-10-5-3-4-6-12(10)26-18(11)23/h3-9H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNGAROFHYHSEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethoxy-1,3-benzothiazole with 2-oxo-2H-chromene-3-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromene moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety, which can exhibit fluorescence under certain conditions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The benzothiazole moiety can interact with proteins and nucleic acids, while the chromene carboxamide can modulate oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related derivatives, particularly triazole-chromenone carboxamides and other benzothiazole-based molecules. Key distinctions lie in heterocyclic core substitution patterns, substituent effects, and reported biological activities.

Structural and Functional Differences

Key Observations:

- Core Heterocycle: The benzothiazole in the target compound may confer enhanced metabolic stability compared to triazole derivatives, as benzothiazoles are less prone to oxidative degradation .

- Biological Activity: While Compound 17 exhibits strong AChE inhibition (IC₅₀ = 1.80 µM), the target compound’s activity remains uncharacterized.

Structural Insights from Crystallography Tools

Crystallographic software like SHELX and visualization tools (ORTEP-3 , WinGX ) are critical for elucidating the target compound’s conformation. For example, planar benzothiazole-chromenone alignment (as resolved via SHELXL) could facilitate π-π stacking with AChE’s aromatic gorge, a mechanism observed in triazole analogs .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Synthesis and Structural Properties

The compound is synthesized through multi-step organic reactions, typically involving the condensation of 4,7-dimethoxy-1,3-benzothiazole with 2-oxo-2H-chromene-3-carboxylic acid. This reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane under mild conditions . The unique structural properties of this compound arise from its dual moieties: the benzothiazole and chromene carboxamide groups, which contribute to its reactivity and biological effects.

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may inhibit certain enzymes involved in cancer cell proliferation and survival pathways . The compound's anti-cancer properties are linked to its ability to modulate oxidative stress and inflammatory responses.

Anticancer Activity

Studies have highlighted the potential anticancer effects of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways. For instance, its mechanism may involve the inhibition of protein kinases that are crucial for tumor growth .

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is essential for mitigating oxidative stress linked to various diseases. Its ability to scavenge free radicals contributes to cellular protection against oxidative damage .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine | Benzothiazole moiety | Moderate antibacterial activity |

| N’-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine | Similar structural features | Limited anticancer effects |

| N’-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide | Additional hydrazide group | Enhanced enzyme inhibition |

The uniqueness of this compound lies in its combined functionalities that enhance both its chemical reactivity and biological activities compared to similar compounds .

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound in various disease models:

- Cancer Inhibition : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models by inhibiting angiogenesis .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress through the modulation of the MAPK signaling pathway .

Q & A

Q. Table 1: Representative Reaction Conditions

| Starting Material | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 4,7-Dimethoxy-BTA* + Chromene carbonyl chloride | DMF | 80 | Triethylamine | 65 |

| Analogous benzothiazole derivatives | THF | 60 | DMAP | 70 |

BTA: Benzothiazol-2-amine derivative.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic

- NMR Spectroscopy : 1H/13C NMR confirms the amide bond (δ ~8.5 ppm for NH) and methoxy groups (δ ~3.8 ppm). Coumarin C=O appears at ~160 ppm in 13C NMR .

- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (chromene lactone).

- X-ray Crystallography : Programs like SHELXL or SIR97 resolve crystal packing. For example, methoxy groups exhibit planar orientation relative to the benzothiazole ring .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 425.09) .

How is the biological activity of this compound evaluated in antimicrobial and anticancer studies?

Q. Basic

- Antimicrobial Assays : Microdilution methods determine MIC/MBC against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. Typical protocol:

- Inoculum: 1×10⁵ CFU/mL in LB broth.

- Incubation: 24h at 37°C; MIC read at OD₆₅₅ nm .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM. IC₅₀ values correlate with substituent electronegativity (e.g., methoxy enhances uptake) .

What mechanistic insights exist regarding its enzyme inhibition properties?

Q. Advanced

- FtsZ Inhibition : Benzothiazole derivatives disrupt bacterial cell division by binding to FtsZ GTPase (Kd ~2.1 μM via SPR). Methoxy groups enhance hydrophobic interactions with the enzyme’s active site .

- Kinase Inhibition : Molecular docking (AutoDock Vina) predicts binding to CDK2 (ΔG = -9.2 kcal/mol), with coumarin’s lactone interacting via H-bonds .

How can structure-activity relationships (SAR) guide the optimization of this compound?

Q. Advanced

- Substituent Effects :

- Synthetic Strategies : Introduce fluorinated benzothiazoles to enhance metabolic stability (e.g., 6-fluoro analogs in ) .

What computational methods are used to predict binding modes and pharmacokinetics?

Q. Advanced

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., FtsZ, CDK2).

- DFT Calculations : Gaussian09 optimizes geometry; HOMO/LUMO gaps (~4.2 eV) suggest redox stability .

- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA ~100 Ų) but poor blood-brain barrier penetration .

How should researchers address contradictions in reported bioactivity data?

Q. Advanced

- Meta-Analysis : Compare studies for variables like:

- Purity : HPLC >95% vs. crude samples (IC₅₀ varies by ~30%).

- Assay Conditions : Serum content in cell media alters compound stability .

- Reproducibility : Validate protocols using reference standards (e.g., ciprofloxacin for antimicrobial assays) .

What challenges arise in crystallographic refinement, and how are they resolved?

Q. Advanced

- Twinning/Disorder : Use SHELXL ’s TWIN/BASF commands. For low-resolution data (<1.0 Å), SIR97 integrates direct methods with Patterson maps .

- Hydrogen Bonding : Restraints applied to methoxy groups improve R-factor convergence (target: R1 < 0.05) .

How can solubility and formulation challenges be mitigated for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.